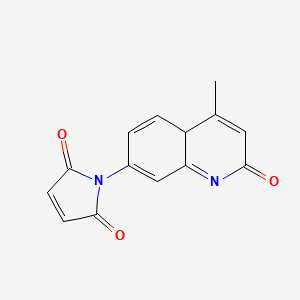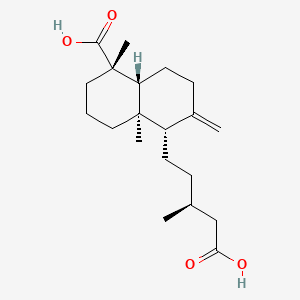
Junicedric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Junicedric acid is a natural product extracted from the fronds of Dicranopteris linearis or D. ampla . It has been found to exhibit gastroprotective effects .
Molecular Structure Analysis
Junicedric acid has the molecular formula C20H32O4 . Its IUPAC name is (1S,4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid . The molecular weight of Junicedric acid is 336.5 g/mol .
Physical And Chemical Properties Analysis
Junicedric acid has a molecular weight of 336.5 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of Junicedric acid are both 336.23005950 g/mol .
Scientific Research Applications
Gastroprotective Agent
Junicedric acid has been studied for its potential as a gastroprotective agent . Derivatives of this compound have shown significant activity in preventing gastric lesions in animal models . This suggests that Junicedric acid could be developed into medications that help protect the stomach lining from damage caused by various factors, including stress, medication, and bacteria.
Antiulcer Activity
In relation to its gastroprotective properties, Junicedric acid derivatives have also been assessed for their antiulcer activity . Some compounds have demonstrated selective cytotoxicity against gastric epithelial adenocarcinoma (AGS) cells, which is promising for the treatment and prevention of ulcers .
Cytotoxicity for Cancer Research
The study of Junicedric acid has extended into cancer research, where its derivatives have been evaluated for basal cytotoxicity on different human cell lines, including normal lung fibroblasts (MRC-5), gastric epithelial adenocarcinoma (AGS), and hepatocellular carcinoma (Hep G2) . This research could lead to the development of new cancer therapies that target specific cell lines.
Synthesis of Diterpenylnaphthoquinone Derivatives
Junicedric acid is used in the synthesis of diterpenylnaphthoquinone derivatives . These compounds combine a diterpene diacid with a naphthoquinone and have potential pharmacological applications . The ability to create diverse derivatives expands the scope of Junicedric acid’s applications in medicinal chemistry.
Development of New Amides
Research has been conducted on the preparation of new amides from Junicedric acid and its isomers with C-protected amino acids. These studies are crucial for the development of new pharmaceuticals and could lead to the discovery of novel therapeutic agents .
Bioeconomy and Industrial Applications
While not directly related to Junicedric acid, the study of citric acid and its derivatives highlights the importance of polycarboxylic acids in the emerging bioeconomy. Junicedric acid, with its unique properties, could find similar applications in industries such as food, pharmaceuticals, and cosmetics, contributing to a sustainable bioeconomy .
properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQKNJHVWUWAOR-BWCMQUJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904203 |
Source


|
| Record name | Junicedric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Junicedric acid | |
CAS RN |
41787-69-3 |
Source


|
| Record name | Junicedric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B563453.png)
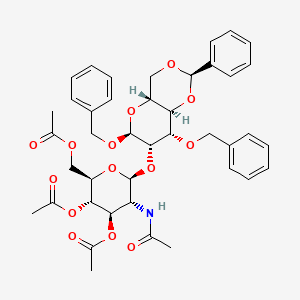
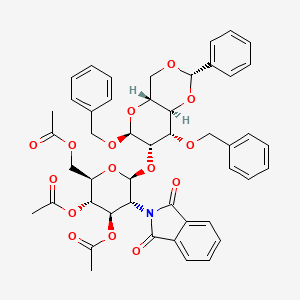
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)
![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)




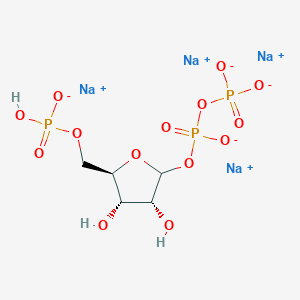
![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)
